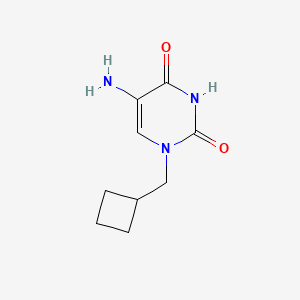

5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

説明

5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine dione derivative characterized by a cyclobutylmethyl substituent at the N1 position and an amino group at the C5 position. Cyclobutylmethyl groups are known to influence lipophilicity and metabolic stability, while the amino group at C5 may facilitate hydrogen bonding with biological targets .

特性

分子式 |

C9H13N3O2 |

|---|---|

分子量 |

195.22 g/mol |

IUPAC名 |

5-amino-1-(cyclobutylmethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13N3O2/c10-7-5-12(4-6-2-1-3-6)9(14)11-8(7)13/h5-6H,1-4,10H2,(H,11,13,14) |

InChIキー |

OYTPTXLWJTVQCI-UHFFFAOYSA-N |

正規SMILES |

C1CC(C1)CN2C=C(C(=O)NC2=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine, which results in the formation of the desired compound in high yields . Another approach includes the reaction of 5-aminopyrazolo-[4,3-b]pyridine with halomethyl carbonyl compounds in the presence of NaHCO3 and 1,4-dioxane .

Industrial Production Methods

the principles of green chemistry, such as the use of recyclable catalysts and environmentally benign solvents, are often applied to optimize the synthesis process .

化学反応の分析

Types of Reactions

5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as MnO2 supported on alumina-silica . Reaction conditions often involve refluxing in solvents like 1,4-dioxane or using aqueous conditions for environmentally friendly synthesis .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclocondensation reactions can yield pyrazolo-pyridine derivatives, while oxidation reactions may produce corresponding oxides .

科学的研究の応用

5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Research suggests it may have therapeutic potential in treating metabolic disorders and obesity by inhibiting the Nicotinamide N-Methyltransferase (NNMT) enzyme

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

作用機序

The mechanism of action of 5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves the inhibition of the NNMT enzyme, which plays a crucial role in regulating metabolism . By inhibiting this enzyme, the compound can modulate metabolic pathways, leading to improved energy metabolism and potential therapeutic effects in conditions like obesity and diabetes .

類似化合物との比較

Substituent Variations and Physicochemical Properties

The table below compares substituents and inferred properties of the target compound with key analogs:

Notes:

- Cyclobutylmethyl vs.

- Amino vs. Ethylamino (): The amino group at C5 (target compound) provides stronger hydrogen-bonding capacity than ethylamino (as in ), which may enhance target affinity but reduce metabolic stability.

- Trifluoroethyl Substituent () : The electron-withdrawing trifluoroethyl group improves resistance to oxidative metabolism, a feature absent in the target compound.

Structural and Crystallographic Insights

The crystal structure of the 6-(3,5-dimethylbenzyl)-5-ethyl analog () reveals a near-planar tetrahydropyrimidine core (average C–C bond length = 0.003 Å) and a hydrogen-bonded dimer formation via N–H⋯O interactions.

生物活性

5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its structural formula and molecular weight. Its chemical formula is , with a molecular weight of approximately 196.22 g/mol. The presence of the tetrahydropyrimidine ring contributes to its biological activity by influencing its interaction with various biological targets.

Research indicates that compounds similar to 5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may exhibit activity as inhibitors or antagonists for specific receptors and enzymes. For example:

- Inhibition of Toll-like Receptors (TLR) : Compounds in the tetrahydropyrimidine class have shown potential as antagonists for TLR7 and TLR8, which play significant roles in immune response modulation .

- Antiviral Activity : Some related compounds have been evaluated for their ability to inhibit reverse transcriptase in HIV-1, suggesting potential antiviral applications .

In Vitro Studies

In vitro studies have demonstrated that 5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits promising biological activity. For instance:

- Reverse Transcriptase Inhibition : A study conducted on similar compounds indicated effective inhibition of reverse transcriptase activity, with IC50 values suggesting strong binding affinity .

Toxicity and Safety Profile

The safety profile of the compound has been assessed through various toxicity studies:

- Ames Test : The compound was evaluated for mutagenicity using the Ames test, showing non-carcinogenic properties .

- Acute Toxicity : Toxicity studies in rodents indicated an LD50 value that suggests moderate safety margins for potential therapeutic use .

Pharmacokinetics

Understanding the pharmacokinetics of 5-Amino-1-(cyclobutylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is crucial for its development as a drug candidate:

| Parameter | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| Caco-2 Permeability | Positive |

| P-glycoprotein Substrate | Non-substrate |

These parameters suggest favorable absorption characteristics and potential central nervous system penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。